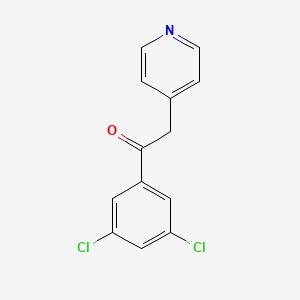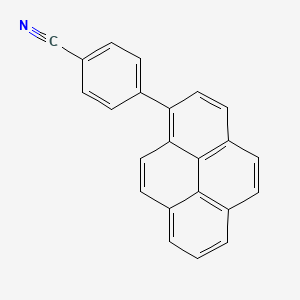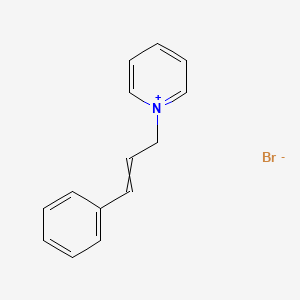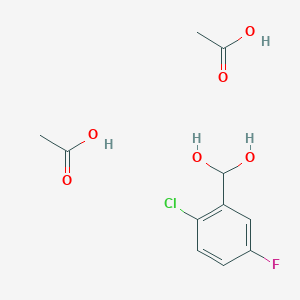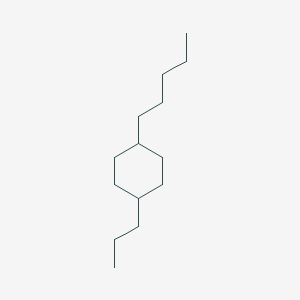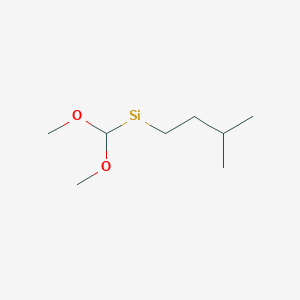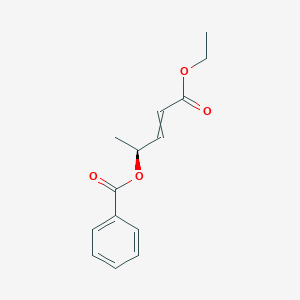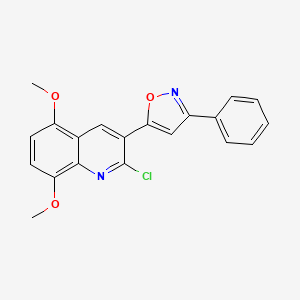
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the chloro, methoxy, and oxazolyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The choice of solvents, reagents, and reaction conditions is crucial to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can result in a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and oxazolyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A simpler analog with only a chloro substituent on the quinoline core.
5,8-Dimethoxyquinoline: Lacks the chloro and oxazolyl groups but retains the methoxy substituents.
3-(3-Phenyl-1,2-oxazol-5-yl)quinoline: Similar structure but without the chloro and methoxy groups.
Uniqueness
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the oxazolyl group, in particular, adds to its potential for diverse interactions with biological targets, setting it apart from simpler quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
499131-48-5 |
|---|---|
Molekularformel |
C20H15ClN2O3 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
5-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O3/c1-24-16-8-9-17(25-2)19-13(16)10-14(20(21)22-19)18-11-15(23-26-18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI-Schlüssel |
XWZKDLVMAZXUHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C3=CC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


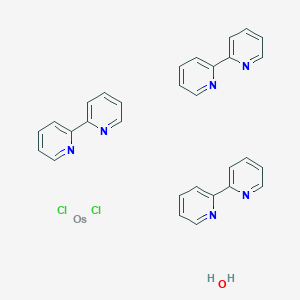
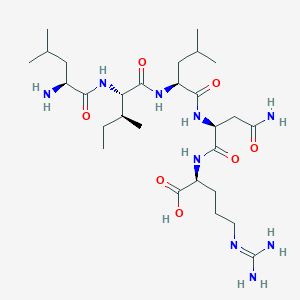
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
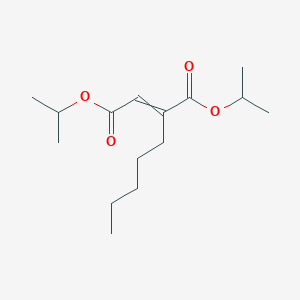
![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
